Ramipril Methyl Ester
Overview
Description
Ramipril Methyl Ester is a chemical compound derived from Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The compound is known for its role as an impurity in the synthesis of Ramipril and is often referred to as impurity A in pharmaceutical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril Methyl Ester typically involves the esterification of Ramipril. One common method includes the reaction of Ramipril with methanol in the presence of an acid catalyst. This process involves refluxing the mixture to facilitate the esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ramipril Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Ramipril and methanol.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.
Major Products
Hydrolysis: Produces Ramipril and methanol.
Oxidation: Can produce various oxidized derivatives depending on the conditions.
Substitution: Results in substituted esters or amides.
Scientific Research Applications
Ramipril Methyl Ester has several applications in scientific research:
Chemistry: Used as a reference standard in the analysis of Ramipril and its impurities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the synthesis and stability of Ramipril formulations.
Industry: Utilized in the quality control and assurance processes in pharmaceutical manufacturing.
Mechanism of Action
Ramipril Methyl Ester itself does not have a direct therapeutic effect but is closely related to Ramipril. Ramipril is a prodrug that is converted to its active form, Ramiprilat, in the liver. Ramiprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Ramipril Isopropyl Ester:
Ramipril Diketopiperazine:
Uniqueness
Ramipril Methyl Ester is unique due to its specific ester group, which influences its chemical reactivity and stability. Compared to other esters like Ramipril Isopropyl Ester, it has different physical and chemical properties that can affect its behavior in pharmaceutical formulations .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(20(25)24-18-10-6-9-16(18)13-19(24)21(26)27)23-17(22(28)29-2)12-11-15-7-4-3-5-8-15/h3-5,7-8,14,16-19,23H,6,9-13H2,1-2H3,(H,26,27)/t14-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAQBRAQKYAQEO-GBBGEASQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108313-11-7 | |
Record name | Ramipril methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108313117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKQ7F3PK42 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ramipril Methyl Ester in pharmaceutical analysis?
A1: this compound (Impurity A) is a known impurity of Ramipril, an Angiotensin-Converting Enzyme (ACE) inhibitor used to treat hypertension and heart failure. [] Regulatory agencies like the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) mandate the testing and quantification of this compound in both Ramipril drug substances and final products. [] This highlights the importance of understanding and monitoring this impurity to ensure drug safety and efficacy.
Q2: How is this compound synthesized and characterized?
A2: this compound can be synthesized from Ramipril through a transesterification reaction using methanol and potassium hydroxide as reagents. [] The synthesized compound is then characterized using spectroscopic techniques to confirm its structure. High-Performance Liquid Chromatography (HPLC) is employed to determine its purity, establishing it as a reference standard for analytical purposes. []
Q3: Can you elaborate on the formulation challenges associated with Ramipril and the role of coatings in addressing these?
A3: Ramipril is known to be susceptible to degradation, forming undesirable byproducts like Ramipril-DKP and Ramipril Dicarboxylic Acid. [] To enhance its stability, specialized coatings can be applied to individual Ramipril particles. [] These coatings act as a barrier against environmental factors that contribute to degradation, such as air exposure. [] This approach helps maintain the drug's quality and effectiveness over time.
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